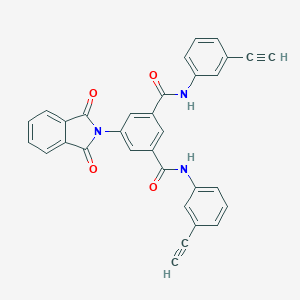
ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate
Overview
Description
Ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate is a chemical compound with the molecular formula C21H18N2O3 . It has a molecular weight of 346.4 g/mol . The compound is also known by other names such as NSC 343221 and IFLab1_005998 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 346.4 g/mol and a molecular formula of C21H18N2O3 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 5 and a topological polar surface area of 85.3 Ų . The compound’s complexity, as computed by Cactvs 3.4.8.18, is 643 .Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate as an anti-cancer agent involves the inhibition of the protein kinase B (Akt) signaling pathway. This pathway is responsible for cell survival and proliferation. This compound inhibits the activation of Akt by binding to its pleckstrin homology (PH) domain, which prevents its translocation to the plasma membrane. This results in the inhibition of downstream signaling events, leading to apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to increase the activity of antioxidant enzymes, which protect cells from oxidative stress. In vivo studies have shown that this compound has a low toxicity profile and does not have any significant adverse effects on the body.
Advantages and Limitations for Lab Experiments
Ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate has several advantages for lab experiments. It is easy to synthesize and has a high purity. It has a low toxicity profile and does not have any significant adverse effects on the body. However, this compound also has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. It also has a short half-life, which limits its use in long-term experiments.
Future Directions
There are several future directions for the study of ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate. One of the potential areas of research is the development of this compound-based anti-cancer drugs. This compound can also be studied for its potential as a plant growth regulator in agriculture. In addition, this compound can be used as a precursor for the synthesis of various organic compounds in material science.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound involves a specific method, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. This compound has shown promising results as an anti-cancer agent, plant growth regulator, and precursor for the synthesis of various organic compounds. Future research on this compound can lead to the development of new drugs and materials with potential applications in various fields.
Scientific Research Applications
Ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate has been studied for its potential applications in various fields such as medicinal chemistry, agrochemistry, and material science. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agrochemistry, this compound has been studied for its potential as a plant growth regulator. It has been found to increase the yield of crops by promoting growth and development. In material science, this compound has been studied for its potential as a precursor for the synthesis of various organic compounds.
properties
IUPAC Name |
ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-2-25-21(24)18-17(14-9-5-3-6-10-14)16(13-22)20(23)26-19(18)15-11-7-4-8-12-15/h3-12,17H,2,23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDWOPPGIKRIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50319270 | |
| Record name | ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50319270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73035-26-4 | |
| Record name | Ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73035-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073035264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC343221 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50319270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B188038.png)



